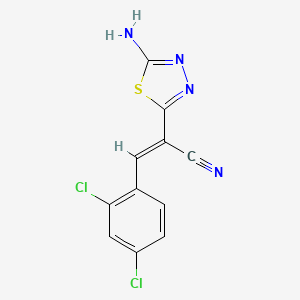

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile

Description

The compound “(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile” is a heterocyclic acrylonitrile derivative featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a 2,4-dichlorophenyl moiety on the prop-2-enenitrile backbone. Its molecular formula is C₁₁H₆Cl₂N₃S, with an approximate molecular weight of 283.07 g/mol.

The compound’s synthesis likely follows methods analogous to those described for similar thiadiazole derivatives, such as refluxing precursor acids with phosphoryl chloride (POCl₃) to cyclize thiosemicarbazides into thiadiazoles .

Properties

IUPAC Name |

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N4S/c12-8-2-1-6(9(13)4-8)3-7(5-14)10-16-17-11(15)18-10/h1-4H,(H2,15,17)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPMOQLCUDKXJJ-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile, also known by its CAS number 338775-21-6, is a derivative of 1,3,4-thiadiazole. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. This article aims to explore the biological activities associated with this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H6Cl2N4S. Its structure features a thiadiazole ring, which is known for its ability to engage in hydrogen bonding and act as a bioisosteric substitute for other functional groups in drug design.

Biological Activity Overview

-

Antimicrobial Activity :

- The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of 1,3,4-thiadiazoles exhibit significant inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

- A recent study assessed the activity of various thiadiazole derivatives using the disc diffusion method and found that many exhibited comparable efficacy to standard antibiotics like ofloxacin .

-

Anticancer Activity :

- Research has demonstrated that certain thiadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer), showing IC50 values indicating effective anti-proliferative effects .

- The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development in anticancer therapies .

-

Anti-inflammatory Activity :

- Thiadiazole derivatives have been evaluated for their anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. The results indicated that these compounds could significantly reduce inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives highlighted their effectiveness against Staphylococcus epidermidis, showcasing their potential as new antimicrobial agents .

- Anticancer Mechanism : In vitro studies on MCF-7 cells revealed that certain thiadiazole derivatives led to apoptosis through mitochondrial pathways. This suggests that the introduction of the thiadiazole moiety enhances the anticancer activity by affecting cellular mechanisms at a molecular level .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Research indicates that (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to standard antibiotics.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G1 phase. Further exploration into its interactions with specific molecular targets is ongoing.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In silico docking studies suggest that it may act as an inhibitor of key enzymes involved in inflammatory pathways, such as lipoxygenase.

Case Studies

Several case studies have documented the applications of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole compounds showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

- Cancer Research : Research conducted at Mangalore University indicated that derivatives similar to this compound exhibited cytotoxic effects on breast cancer cell lines .

- Inflammatory Disease Models : In animal models of inflammation, this compound was shown to reduce swelling and pain significantly compared to control groups .

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.

Mechanistic Insights :

-

Acidic conditions protonate the nitrile, facilitating nucleophilic attack by water to form an imidic acid intermediate, which tautomerizes to the carboxylic acid.

-

Basic hydrolysis proceeds via deprotonation, generating a nitrile anion that reacts with hydroxide ions.

Nucleophilic Addition to the Nitrile

The electron-deficient nitrile group participates in nucleophilic additions. For example, reaction with hydroxylamine yields amidoxime derivatives.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxylamine addition | NH₂OH·HCl, EtOH, 20–40°C | (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamidoxime | 75–85% |

Key Observations :

-

Ethanol as a solvent enhances solubility of hydroxylamine hydrochloride.

-

Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Amide Bond Formation at the 5-Amino-Thiadiazole Group

The primary amine on the thiadiazole ring reacts with carboxylic acids or activated esters to form amides, expanding structural diversity.

| Reaction | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| EDC/HOBt-mediated coupling | Phenylacetic acid derivatives | ACN, 25°C, 12 h | N-(5-amino-1,3,4-thiadiazol-2-yl)-2-arylacetamide | 60–70% |

Procedure :

-

Activate the carboxylic acid with EDC/HOBt in acetonitrile.

-

Add the amine-containing compound and stir at room temperature.

-

Purify via ethyl acetate extraction and sodium bicarbonate washes .

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The electron-deficient 2,4-dichlorophenyl group undergoes electrophilic substitution under controlled conditions.

| Reaction | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 h | 3-(2,4-dichloro-5-nitrophenyl)-2-(5-amino-1,3,4-thiadiazol-2-yl)prop-2-enenitrile |

Challenges :

-

Harsh conditions may degrade the thiadiazole ring.

Cycloaddition Reactions

The α,β-unsaturated nitrile system participates in [2+2] or [4+2] cycloadditions. For example, reaction with maleic anhydride forms a tetracyclic adduct.

| Reaction | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Diels-Alder reaction | Maleic anhydride | Toluene, 80°C, 6 h | Fused bicyclic nitrile-lactone |

Mechanism :

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Heterocyclic Core: The target compound’s 1,3,4-thiadiazole core is less common in analogs, which predominantly feature thiazole rings.

Substituent Effects: Electron-Withdrawing Groups: The dichlorophenyl and nitrile groups in the target compound reduce electron density, favoring interactions with electron-rich biological targets. Electron-Donating Groups: Analogs with methoxy () or dimethylamino () substituents exhibit increased solubility and altered electronic profiles .

Thiazole analogs with bromophenyl groups () may exhibit higher lipophilicity, influencing membrane permeability .

Computational and Experimental Insights

- Synthetic Methods : The target compound’s synthesis likely parallels ’s protocol, using POCl₃-mediated cyclization of thiosemicarbazides . Thiazole analogs (e.g., ) may require Suzuki couplings for aryl substitutions .

- Computational Modeling: Density functional theory (DFT) studies () could elucidate the electronic effects of substituents, such as the amino group’s role in stabilizing charge-transfer interactions .

Q & A

Q. What are the standard synthetic routes for (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile?

- Methodology: The synthesis typically involves multi-step reactions starting from thiosemicarbazide derivatives and dichlorophenyl precursors. Key steps include:

- Condensation reactions to form the thiadiazole core (e.g., using POCl₃ as a cyclizing agent under reflux at 90°C for 3 hours) .

- Knoevenagel condensation to introduce the acrylonitrile moiety, requiring precise pH and temperature control to stabilize the (E)-isomer .

Characterization relies on NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

- Key Techniques:

- ¹H/¹³C NMR : Assigns protons and carbons in the thiadiazole and dichlorophenyl groups. For example, the acrylonitrile double bond (C=C) appears as a singlet at δ ~6.5–7.5 ppm in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ~381.98 g/mol) and detects isotopic patterns from chlorine atoms .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. How can researchers predict solubility and stability for this compound?

- Approach:

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile and thiadiazole groups. Use Hansen solubility parameters for solvent screening .

- Stability : Perform accelerated degradation studies under varying pH, temperature, and light. Monitor via HPLC for byproduct formation .

Advanced Research Questions

Q. How can reaction yields be optimized for the Knoevenagel condensation step?

- Methodology:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., piperidine) to enhance reaction rates .

- Solvent Optimization : Compare aprotic solvents (e.g., acetonitrile vs. THF) to balance polarity and reaction kinetics .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve (E)-isomer selectivity .

Q. How to resolve contradictions in spectral data during structure elucidation?

- Case Study:

- Issue : Overlapping NMR signals from the dichlorophenyl and thiadiazole groups.

- Solution :

- Use 2D NMR (COSY, HSQC) to resolve coupling patterns .

- Compare experimental data with DFT-calculated chemical shifts for validation .

- Reference : Similar conflicts in thiazole derivatives were resolved by deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) .

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

- Experimental Design:

- Target Identification : Perform molecular docking against enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the thiadiazole ring’s interaction with catalytic sites .

- Enzyme Assays : Measure IC₅₀ values via fluorescence-based inhibition assays (e.g., using ATPase activity as a readout) .

- Cellular Uptake : Use confocal microscopy with a fluorescently tagged analog to track intracellular localization .

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Analysis Framework:

- Data Validation : Re-examine docking parameters (e.g., protonation states, solvation effects) .

- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended targets .

- Meta-Analysis : Compare with structurally similar compounds (e.g., benzothiazole derivatives) to identify conserved structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.